7-Methoxyneochamaejasmine A

説明

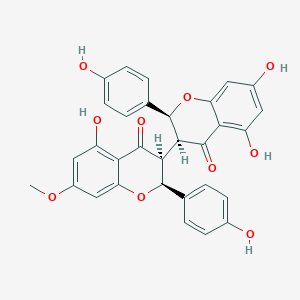

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXONQUVLAQIZDG-GERHYJQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methoxyneochamaejasmine A: A Comprehensive Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyneochamaejasmin A, a notable biflavanone, has been identified and isolated from the roots of Stellera chamaejasme L., a plant with a history in traditional medicine. This document provides a detailed overview of the natural sourcing and the methodologies employed for the extraction, isolation, and purification of this compound. It includes a thorough compilation of the experimental protocols derived from scientific literature, with quantitative data presented in structured tables for clarity and comparative analysis. Furthermore, a visual representation of the isolation workflow is provided to facilitate a deeper understanding of the process. While the biological activities of extracts from Stellera chamaejasme have been reported, specific quantitative data on the cytotoxic and antiviral activities of 7-Methoxyneochamaejasmine A remain limited in publicly accessible research.

Natural Source

This compound is a naturally occurring biflavonoid that has been successfully isolated from the roots of the plant Stellera chamaejasme L.[1][2]. This perennial herb belongs to the Thymelaeaceae family and is predominantly found in regions of Northern China[2]. The roots of Stellera chamaejasme have been traditionally used in herbal remedies and are a known source of various bioactive compounds, including other biflavonoids, lignans, and diterpenoids[3][4][5].

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that begins with the collection and processing of the plant material, followed by solvent extraction and a series of chromatographic separations to yield the pure compound.

Plant Material and Extraction

The initial step involves the preparation of the plant material, specifically the roots of Stellera chamaejasme L. These are typically air-dried and then pulverized to increase the surface area for efficient solvent extraction.

Table 1: Extraction Parameters

| Parameter | Description |

| Plant Part | Roots |

| Initial State | Air-dried and powdered |

| Extraction Solvent | 95% Ethanol (B145695) |

| Extraction Method | Maceration at room temperature |

The powdered roots are subjected to extraction with 95% ethanol. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract, which serves as the starting material for the subsequent purification steps.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a combination of silica (B1680970) gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

The crude ethanol extract is first partitioned to separate compounds based on their polarity. The acetone-soluble portion of the extract is subjected to repeated silica gel column chromatography.

Table 2: Silica Gel Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Chloroform-Methanol (CHCl3:CH3OH) gradient |

| Fraction of Interest | Eluted with CHCl3:CH3OH (15:1) |

The fraction eluted with a 15:1 mixture of chloroform (B151607) and methanol (B129727) is collected as it contains this compound.

The final purification step is carried out using semi-preparative HPLC to isolate this compound to a high degree of purity.

Table 3: Semi-Preparative HPLC Conditions

| Parameter | Description |

| Column | ODS (Octadecylsilane), 8 µm, 250 x 10 mm |

| Mobile Phase | Water:Methanol (H2O:CH3OH) (3:7) |

| Flow Rate | 1.5 ml/min |

| Detection | UV at 254 nm |

| Yield | 50 mg |

This meticulous process yields pale brown, powdered this compound[2].

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of this compound from the roots of Stellera chamaejasme.

Biological Activity

While various compounds from Stellera chamaejasme have demonstrated a range of biological activities, including antibacterial and immunomodulatory effects, specific quantitative data on the cytotoxic and antiviral properties of this compound are not extensively detailed in the currently available scientific literature. Extracts from the plant have been noted for their potential antitumor and anti-HIV activities, suggesting that constituent compounds like this compound may contribute to these effects. However, further targeted studies are required to elucidate the specific bioactivities and mechanisms of action of this particular biflavonoid.

Signaling Pathways

At present, there is a lack of specific research identifying the signaling pathways modulated by this compound. The broader class of biflavonoids is known to interact with various cellular targets and signaling cascades, but dedicated studies on this compound are necessary to map its specific molecular interactions and downstream effects.

Conclusion

This compound is a distinct biflavanone sourced from the roots of Stellera chamaejasme L. Its isolation involves a systematic approach of solvent extraction followed by multi-step chromatographic purification. While the parent plant shows promise in traditional medicine and its extracts exhibit interesting biological activities, there is a clear need for further research to specifically characterize the pharmacological profile of this compound. Future investigations should focus on quantifying its cytotoxic and antiviral efficacy and identifying the molecular signaling pathways through which it exerts its effects. Such studies will be crucial in determining its potential as a lead compound in drug development.

References

- 1. [PDF] Structural Elucidation and Bioactivity of Biflavonoids from the Stems of Wikstroemia taiwanensis | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New biflavanones and bioactive compounds from Stellera chamaejasme L. | Semantic Scholar [semanticscholar.org]

The Discovery of 7-Methoxyneochamaejasmine A in Stellera chamaejasme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of 7-Methoxyneochamaejasmine A, a biflavanone found in the roots of Stellera chamaejasme L. This document details the experimental protocols utilized in its identification and summarizes the available spectroscopic data. Furthermore, it explores the broader context of the biological activities of related compounds from Stellera chamaejasme and potential signaling pathways involved.

Introduction

Stellera chamaejasme L., a perennial plant belonging to the Thymelaeaceae family, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including a significant number of biflavonoids. These compounds have garnered scientific interest due to their potential therapeutic properties. This guide focuses on a specific biflavanone, this compound, detailing the scientific journey of its discovery.

Isolation and Structural Elucidation of this compound

The isolation of this compound was achieved from the roots of Stellera chamaejasme. The process involved extraction with organic solvents followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocols

Plant Material and Extraction:

The roots of Stellera chamaejasme L. were collected, dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol (B145695). The resulting extract was concentrated under reduced pressure to yield a crude extract. This extract was then partitioned using various solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to fractionate the components based on their solubility.

Chromatographic Separation:

The acetone-soluble portion of the ethanol extract was subjected to column chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of chloroform (B151607) and methanol (B129727) mixtures (100:1, 50:1, 30:1, 15:1, 10:1, 8:1, 5:1; v/v). Fractions were collected and monitored by thin-layer chromatography. The fraction eluted with a chloroform:methanol ratio of 15:1 was further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of water and methanol (3:7) to afford pure this compound (yield: 50 mg).[1]

Structural Elucidation:

The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Data Presentation

The physicochemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale brown powder |

| Melting Point | 199–201°C |

| Molecular Formula | C₃₁H₂₆O₁₀ |

| Molecular Weight | 558 |

Table 2: ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) |

| 6-H | 5.88 |

| 8-H | 6.01 |

| OCH₃ | 3.79 |

Note: This table presents key proton signals mentioned in the literature for structural confirmation. A complete proton NMR spectrum would show additional signals.

Table 3: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-6 | Δ +21.3 |

| C-7 | Δ -1.4 |

| C-8 | Δ +21.3 |

Note: The table shows the change in chemical shifts (Δ) of key carbon atoms upon methoxylation, confirming the position of the methoxy (B1213986) group at C-7.[1]

Table 4: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ |

| ESI-MS | 557 |

Biological Activities of Biflavonoids from Stellera chamaejasme

Reported activities for biflavonoids from this plant include:

-

Antibacterial Activity: Some biflavonoids have demonstrated inhibitory effects against various bacterial strains.

-

Immunomodulatory Activity: Certain compounds have been shown to modulate the immune response.

-

Cytotoxic Activity: Several biflavonoids have exhibited cytotoxicity against various cancer cell lines.

Table 5: Reported Biological Activities of Other Compounds from Stellera chamaejasme

| Compound/Extract | Biological Activity | Quantitative Data (if available) |

| Stellera chamaejasme extract | Inhibition of adipocyte differentiation | - |

| Various Biflavonoids | Antibacterial, Immunomodulatory | Not specified in the reviewed abstracts |

Experimental Protocols for Bioassays

The following are general methodologies for assessing the biological activities of natural products like this compound.

Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Assay (Broth Microdilution Method):

-

Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: A standardized volume of the bacterial suspension is added to each well.

-

Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth, is determined by visual inspection or by measuring the optical density.

Potential Signaling Pathway Involvement

Research on the extracts of Stellera chamaejasme suggests a potential interaction with cellular signaling pathways. One study has indicated that an extract from this plant can suppress adipocyte differentiation through the modulation of the Extracellular signal-regulated kinase (ERK) pathway.[1] The ERK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.

Below is a diagram illustrating the general workflow for the isolation and characterization of a natural product like this compound.

References

7-Methoxyneochamaejasmine A: A Technical Overview of its Molecular Structure, Formula, and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid with the molecular formula C31H24O10. This document provides a detailed overview of its molecular structure and chemical properties. Due to the limited availability of direct experimental data on this compound, this guide synthesizes findings from studies on structurally related biflavonoids isolated from the same source, Stellera chamaejasme L. These studies suggest potential cytotoxic, anti-inflammatory, and antiviral activities for this compound. This whitepaper presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways implicated in the bioactivity of its close analogs, offering a foundational resource for future research and drug development endeavors.

Molecular Structure and Chemical Formula

This compound is a complex biflavonoid characterized by a C3-C3" linkage between two flavanone (B1672756) moieties. Its chemical structure features a methoxy (B1213986) group at the C7 position of one of the flavanone units.

Molecular Formula: C31H24O10

Molecular Weight: 556.52 g/mol

Canonical SMILES: COC1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--C4=CC=C(C=C4)O)C=C(C=C3)O">C@HO)[C@H]5C(=O)C6=C(C=C(C=C6O)O)O[C@H]5C7=CC=C(C=C7)O

InChI Key: RNQBLQALVMHBKH-JQYHKRKISA-N

Potential Biological Activities and Quantitative Data

Direct biological studies on this compound are not extensively available in the current literature. However, significant research on other biflavonoids isolated from Stellera chamaejasme L., such as Neochamaejasmin A, Neochamaejasmin B, and Sikokianin A, provides strong indications of its potential pharmacological activities.

Cytotoxic Activity

Several biflavonoids from Stellera chamaejasme have demonstrated potent cytotoxic effects against a range of cancer cell lines. The data presented below for related compounds suggests that this compound may also possess anticancer properties.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |

| Neochamaejasmin A | HepG2 | Human Hepatocellular Carcinoma | Significant inhibition at 36.9, 73.7, and 147.5 µM | [1][2] |

| BEL-7402 | Human Hepatocellular Carcinoma | Significant inhibition observed | [1] | |

| B16F10 | Murine Melanoma | Concentration-dependent inhibition | [1] | |

| Isochamaejasmin | HL-60 | Human Leukemia | 50.40 ± 1.21 | [1] |

| K562 | Human Leukemia | 24.51 ± 1.62 | [1] | |

| Chamaejasmine | MDA-MB-231 | Human Breast Cancer | Effective at 4-16 µM | [1] |

| Chamaejasmin B | B16F0 and B16F10 | Murine Melanoma | Significant suppression of cell proliferation | [3] |

Anti-inflammatory Activity

Extracts from Stellera chamaejasme have shown anti-inflammatory potential. Dichloromethane (B109758) extracts of the roots, which contain a mixture of compounds including biflavonoids, were found to significantly reduce the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[4]. The dichloromethane root extract reduced IL-6 production by approximately 91.5%[4]. This suggests that biflavonoids like this compound could contribute to these anti-inflammatory effects.

Antiviral Activity

A study on compounds from the roots of Stellera chamaejasme identified several biflavonoids with antiviral activity against the Hepatitis B virus (HBV)[5]. Sikokianin A, chamaechromone, and quercetin (B1663063) demonstrated in vitro antiviral activity by inhibiting the secretion of HBsAg[5]. Given the structural similarity, this compound may also exhibit antiviral properties.

Inferred Signaling Pathways

Based on studies of the closely related biflavonoid, Neochamaejasmin A (NCA), the cytotoxic effects of this compound may be mediated through the induction of apoptosis via specific signaling cascades.

ROS-Mediated Mitochondrial Apoptosis Pathway

Research on NCA has shown that it induces apoptosis in human hepatoma cells (HepG2) through a mechanism involving the generation of reactive oxygen species (ROS)[2]. This leads to the activation of the mitochondrial apoptotic pathway.

Caption: Inferred ROS-mediated mitochondrial apoptosis pathway.

MAPK Signaling Pathway Activation

The same study on NCA demonstrated that ROS production subsequently activates the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving ERK1/2 and JNK[2].

Caption: Inferred role of MAPK signaling in apoptosis induction.

Experimental Protocols

The following are generalized protocols based on methodologies used to evaluate the biological activities of biflavonoids from Stellera chamaejasme. These can serve as a template for designing experiments for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, BEL-7402) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow of the MTT cell viability assay.

Anti-inflammatory Assay (Measurement of IL-6 Production)

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of IL-6 inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound, a biflavonoid from Stellera chamaejasme, holds promise as a bioactive compound. While direct experimental evidence is currently limited, data from its structural analogs strongly suggest potential cytotoxic, anti-inflammatory, and antiviral activities. The inferred mechanisms of action, particularly the induction of apoptosis through ROS-mediated mitochondrial and MAPK signaling pathways, provide a solid foundation for future investigations.

Further research should focus on the isolation or synthesis of pure this compound to facilitate direct biological evaluation. Elucidating its specific molecular targets and confirming its efficacy and safety in preclinical models will be crucial steps in assessing its therapeutic potential. The information compiled in this guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the pharmacological properties of this intriguing natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biflavanones, flavonoids, and coumarins from the roots of Stellera chamaejasme and their antiviral effect on hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxyneochamaejasmine A: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

While specific experimental values for melting point and solubility of 7-Methoxyneochamaejasmine A have not been identified in published literature, its basic molecular characteristics have been reported. This information is crucial for any experimental work, including dosage calculations and the design of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₄O₁₀ | [1] |

| Molecular Weight | 556.5 g/mol | [1] |

| Physical Form | Powder | [1] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Data

Detailed spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. However, specific NMR, IR, and Mass Spectrometry spectra for this compound are not currently available in the searched scientific databases. The following sections describe the principles of these techniques as they would be applied to the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework of this compound, respectively.

-

¹H NMR: Would reveal the number of different types of protons, their chemical environments, and their proximity to other protons.

-

¹³C NMR: Would indicate the number of non-equivalent carbons and provide insights into their hybridization and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups, as well as aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of this compound would confirm its molecular weight by identifying the molecular ion peak. Fragmentation patterns observed in the mass spectrum could provide further structural information.

Biological Activities and Signaling Pathways

Currently, there are no specific studies available that detail the biological activities of this compound or the signaling pathways it may modulate. Research on other related natural products, particularly flavonoids and coumarins, suggests potential for a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.

To investigate the biological potential of this compound, a logical first step would be to assess its cytotoxicity against various cell lines.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for the study of this compound.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of compounds from a plant source like Stellera chamaejasme is outlined below. The specific solvents and chromatographic conditions would need to be optimized for this compound.

Caption: General workflow for the extraction and isolation of a natural product.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents.

Caption: Workflow for a typical MTT cytotoxicity assay.

Investigating a Potential Signaling Pathway

Should initial screening indicate biological activity, further experiments would be required to elucidate the underlying mechanism of action. For example, if this compound shows anticancer activity, investigating its effect on a common cancer-related signaling pathway like the MAPK/ERK pathway would be a logical next step.

Caption: Workflow for investigating the effect of a compound on a signaling pathway.

Future Directions

The lack of available data on this compound highlights a significant research gap. Future studies should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to establish a complete and confirmed profile of the compound.

-

Broad Biological Screening: A comprehensive evaluation of its biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This foundational research is essential to unlock the potential of this compound as a lead compound for drug discovery and development.

References

7-Methoxyneochamaejasmine A: A Biflavonoid for Drug Development

A Technical Guide on its Classification, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid compound isolated from the plant Stellera chamaejasme L.[1][2]. As a member of the biflavone subclass of flavonoids, it is characterized by the linkage of two flavone (B191248) moieties. This technical guide provides a comprehensive overview of the classification, isolation, and biological activities of this compound, with a focus on its potential for drug development. The document outlines detailed experimental protocols for its isolation and characterization, summarizes its cytotoxic and anti-inflammatory activities, and explores its mechanism of action, including the modulation of key signaling pathways.

Introduction: The Biflavonoid Landscape

Biflavonoids are a unique class of plant secondary metabolites formed by the dimerization of two flavonoid monomers.[3] These complex molecules exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, antiviral, and neuroprotective properties, making them a subject of intense research in drug discovery.[4][5] The diverse pharmacological profile of biflavonoids stems from their ability to interact with multiple cellular targets and signaling pathways.

Stellera chamaejasme L., a perennial herb used in traditional Chinese medicine, is a rich source of various biflavonoids, including Neochamaejasmin A, Neochamaejasmin B, and this compound.[1][6][7] These compounds have demonstrated significant biological potential, particularly in the realm of oncology and inflammatory diseases.

Classification of this compound

This compound is classified as a C-3/C-3'' biflavanone.[1] This classification is based on the specific linkage between the two flavanone (B1672756) units that constitute its structure. The core structure consists of two flavanone skeletons linked via a carbon-carbon bond between the C-3 position of one unit and the C-3'' position of the other. The "7-methoxy" prefix indicates the presence of a methoxy (B1213986) group at the C-7 position of one of the flavanone moieties.

The structural elucidation of this compound and related biflavonoids is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

Experimental Protocols

Isolation of Biflavonoids from Stellera chamaejasme

The following is a general protocol for the isolation of biflavonoids, including this compound, from the roots of Stellera chamaejasme.

Workflow for Biflavonoid Isolation

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered roots of Stellera chamaejasme are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in biflavonoids, is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol to separate the components based on polarity.

-

Purification: Fractions containing the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Structural Characterization

The structure of the isolated compound is elucidated using the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed structure and stereochemistry of the molecule.[8][9]

Biological Activity and Therapeutic Potential

Cytotoxic Activity

Numerous biflavonoids isolated from Stellera chamaejasme have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[8][10][11] While specific data for this compound is limited in the public domain, related compounds have shown significant anti-proliferative effects.

Table 1: Cytotoxic Activities of Biflavonoids from Stellera chamaejasme

| Compound | Cell Line | IC50 (µM) | Reference |

| Sikokianin D | Bel-7402 | 1.29 ± 0.21 | [10] |

| Sikokianin D | A549 | 0.75 ± 0.25 | [10] |

| Chamaejasmenin C analog | Various solid tumors | 1.08 - 15.97 | [8] |

| Unnamed Biflavone Glucoside | BEL-7402 | 0.65 (µg/mL) | [11] |

| Unnamed Biflavone | A549 | 1.57 - 2.38 (µg/mL) | [11] |

Note: The table presents data for related biflavonoids from the same plant, suggesting the potential cytotoxic profile of this compound.

Anti-inflammatory Activity

Biflavonoids are known to possess significant anti-inflammatory properties.[4] Studies on related compounds from the Thymelaeaceae family, such as those from Wikstroemia indica, have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4] This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of biflavonoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in the pathogenesis of various cancers and inflammatory disorders. Several studies have indicated that biflavonoids can inhibit the NF-κB pathway, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[12]

Proposed NF-κB Signaling Pathway Inhibition by Biflavonoids

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion and Future Directions

This compound, as a member of the biflavonoid class, holds considerable promise for the development of novel therapeutic agents. Its potential cytotoxic and anti-inflammatory activities, likely mediated through the modulation of signaling pathways such as NF-κB, warrant further investigation. Future research should focus on the definitive elucidation of its biological activities through in vitro and in vivo studies, comprehensive profiling of its mechanism of action, and optimization of its structure to enhance its therapeutic index. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oiccpress.com [oiccpress.com]

- 4. sid.ir [sid.ir]

- 5. Bioactive components and pharmacological action of Wikstroemia indica (L.) C. A. Mey and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biflavanones with anti-proliferative activity against eight human solid tumor cell lines from Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Structural Elucidation and Bioactivity of Biflavonoids from the Stems of Wikstroemia taiwanensis | Semantic Scholar [semanticscholar.org]

- 10. Cytotoxic biflavones from Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new biflavone glucoside from the roots of Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach [frontiersin.org]

The Bioactivity of 7-Methoxyneochamaejasmine A: A Review of Related Compounds from Stellera chamaejasme

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Methoxyneochamaejasmine A is a biflavonoid that has been isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine. While direct and extensive research on the bioactivity of this compound is limited in publicly available scientific literature, the chemical constituents of Stellera chamaejasme have been a subject of significant investigation. The plant is known to be rich in a variety of bioactive compounds, including biflavonoids, diterpenoids, and lignans, which have demonstrated a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive review of the bioactivity of compounds structurally related to this compound, isolated from Stellera chamaejasme, to infer its potential therapeutic applications.

Cytotoxic Activity of Biflavonoids from Stellera chamaejasme

Numerous biflavonoids isolated from Stellera chamaejasme have exhibited potent cytotoxic activities against a panel of human cancer cell lines. These compounds often induce apoptosis and cause cell cycle arrest in cancer cells.

Quantitative Data on Cytotoxic Activities

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of biflavonoids and other compounds from Stellera chamaejasme against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chamaejasmenin B | A549 (Non-small cell lung cancer) | 1.08 | [1] |

| KHOS (Osteosarcoma) | 1.95 | [1] | |

| HepG2 (Liver carcinoma) | 4.32 | [1] | |

| SMMC-7721 (Liver carcinoma) | 5.67 | [1] | |

| MG63 (Osteosarcoma) | 6.21 | [1] | |

| U2OS (Osteosarcoma) | 7.54 | [1] | |

| HCT-116 (Colon cancer) | 9.87 | [1] | |

| HeLa (Cervical cancer) | 10.8 | [1] | |

| Neochamaejasmin C | A549 (Non-small cell lung cancer) | 3.07 | [1] |

| KHOS (Osteosarcoma) | 4.12 | [1] | |

| HepG2 (Liver carcinoma) | 8.76 | [1] | |

| SMMC-7721 (Liver carcinoma) | 9.34 | [1] | |

| MG63 (Osteosarcoma) | 10.11 | [1] | |

| U2OS (Osteosarcoma) | 11.56 | [1] | |

| HCT-116 (Colon cancer) | 14.23 | [1] | |

| HeLa (Cervical cancer) | 15.97 | [1] | |

| Chamaejasmin A | HeLa (Cervical cancer) | 6.3 | [2] |

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

The anti-proliferative effects of chamaejasmenin B and neochamaejasmin C were evaluated using the sulforhodamine B (SRB) assay.[1]

-

Cell Plating: Human solid tumor cell lines (A549, KHOS, HepG2, SMMC-7721, MG63, U2OS, HCT-116, and HeLa) were seeded in 96-well plates.

-

Compound Treatment: After cell attachment, the cells were treated with various concentrations of the test compounds.

-

Incubation: The plates were incubated for a specified period.

-

Cell Fixation: The cells were fixed with trichloroacetic acid.

-

Staining: The fixed cells were stained with SRB solution.

-

Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

Signaling Pathways in Cytotoxicity

Studies on biflavonoids from Stellera chamaejasme, such as chamaejasmenin B and neochamaejasmin C, suggest that their cytotoxic effects are mediated through the induction of DNA damage, apoptosis, and cell cycle arrest.[1]

Caption: Proposed mechanism of cytotoxicity for biflavonoids from Stellera chamaejasme.

Anti-inflammatory Activity

Several compounds isolated from Stellera chamaejasme have demonstrated anti-inflammatory properties. The primary mechanism often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Stelleraguaianone B | RAW 264.7 | NO Inhibition | 24.76 ± 0.4 |

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of compounds from Stellera chamaejasme was assessed by measuring their ability to inhibit NO production in LPS-induced RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophages were cultured in appropriate media.

-

Compound and LPS Treatment: Cells were pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition was calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of compounds from Stellera chamaejasme are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced expression of inflammatory mediators like iNOS and COX-2, and consequently, decreased production of NO and prostaglandins.

Caption: General anti-inflammatory signaling pathway inhibited by compounds from Stellera chamaejasme.

Antiviral Activity

Extracts and isolated compounds from Stellera chamaejasme have been reported to possess antiviral activities, particularly against the hepatitis B virus (HBV).

Experimental Protocols

Anti-HBV Assay

The antiviral activity against HBV is typically evaluated in HBV-producing hepatoma cell lines, such as HepG2 2.2.15.

-

Cell Culture: HepG2 2.2.15 cells are cultured under standard conditions.

-

Compound Treatment: Cells are treated with different concentrations of the test compounds.

-

Supernatant Collection: The culture supernatant is collected at specific time points.

-

Antigen Detection: The levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assessment: The cytotoxicity of the compounds on the host cells is determined using assays like the MTT assay to ensure that the antiviral effect is not due to cell death.

While specific data for this compound is not available, sikokianin A, chamaechromone, and quercetin (B1663063) from Stellera chamaejasme have shown in vitro antiviral activity against HBsAg secretion.

Conclusion

Although direct biological data for this compound is scarce, the extensive research on other biflavonoids and phytochemicals from Stellera chamaejasme provides a strong rationale for its potential bioactivities. The evidence for potent cytotoxic, anti-inflammatory, and antiviral effects of its structural analogs suggests that this compound is a promising candidate for further pharmacological investigation. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo bioactivity screening, elucidate its mechanisms of action, and determine its therapeutic potential.

References

- 1. Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Pharmacological Profile of 7-Methoxyneochamaejasmine A Remains Undefined

Despite a comprehensive search of available scientific literature, no specific pharmacological data, experimental protocols, or established signaling pathways for 7-Methoxyneochamaejasmine A could be identified. This indicates that the compound is likely a novel or understudied substance within the scientific community, and its potential therapeutic effects have not yet been characterized or published.

The initial aim of this technical guide was to provide an in-depth analysis of the pharmacological effects of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. However, the absence of any primary research or review articles pertaining to this specific molecule prevents the fulfillment of these core requirements.

This lack of information presents both a challenge and an opportunity for researchers in the field of natural product pharmacology and drug discovery. The novelty of this compound suggests a completely unexplored area for potential investigation. Future research would need to begin with foundational studies to isolate and characterize the compound, followed by a systematic evaluation of its bioactivity.

Future Directions for Research

Should this compound become the subject of scientific inquiry, a potential research workflow could involve the following stages:

1. Isolation and Structural Elucidation:

-

Extraction of the compound from its natural source.

-

Purification using chromatographic techniques.

-

Structural determination via spectroscopic methods such as NMR and mass spectrometry.

2. In Vitro Screening:

-

Initial assessment of cytotoxicity in various cell lines.

-

Screening for potential pharmacological activities (e.g., anti-inflammatory, anti-cancer, anti-viral, etc.) using a panel of bioassays.

3. Mechanism of Action Studies:

-

Identification of molecular targets using techniques like affinity chromatography or proteomics.

-

Elucidation of affected signaling pathways through methods such as western blotting, qPCR, and reporter gene assays.

4. In Vivo Studies:

-

Evaluation of the compound's efficacy and safety in animal models relevant to the observed in vitro effects.

-

Pharmacokinetic and pharmacodynamic profiling.

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for the initial pharmacological screening of a novel compound like this compound.

Caption: A generalized workflow for the pharmacological investigation of a novel natural compound.

Given the current state of knowledge, this document serves not as a guide to the pharmacology of this compound, but as a call to the scientific community to explore the potential of this uncharacterized molecule. The path to understanding its biological activities is open and awaits pioneering research efforts.

7-Methoxyneochamaejasmine A: An In-Depth Technical Guide

CAS Number: 402828-38-0 Molecular Formula: C₃₁H₂₄O₁₀ Molecular Weight: 556.5 g/mol

Introduction

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1] Biflavonoids are a class of polyphenolic compounds known for their diverse biological activities. This technical guide aims to provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. However, it is important to note that publicly available research specifically detailing the biological activities, experimental protocols, and signaling pathways of this compound is currently limited. Much of the available information pertains to the broader class of biflavonoids or other compounds isolated from Stellera chamaejasme.

Chemical Structure

The chemical structure of this compound is characterized by two flavonoid moieties linked together. This structure forms the basis for its potential biological activities.

Biological Activities and Potential Applications

While specific studies on this compound are not extensively available, research on related biflavonoids and extracts from Stellera chamaejasme suggests several potential areas of pharmacological interest. Biflavonoids, as a class, have been reported to exhibit a wide range of effects, including cytotoxic, anti-inflammatory, antiviral, and enzyme inhibitory activities.

Cytotoxic Activity

Numerous biflavonoids have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have been shown to induce apoptosis in cancer cells. This suggests that this compound could be a candidate for further investigation as a potential anticancer agent.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways and enzymes involved in the inflammatory response. The potential of this compound to act as an anti-inflammatory agent warrants further investigation.

Antiviral Activity

Several flavonoids have been identified as potent antiviral agents, inhibiting the replication of various viruses. This raises the possibility that this compound may also possess antiviral properties.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many drugs. Flavonoids have been shown to inhibit a variety of enzymes, which could explain their diverse pharmacological effects. The specific enzyme inhibitory potential of this compound remains to be elucidated.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. However, researchers can adapt established methodologies for assessing the bioactivities of natural products. The following are generalized workflows that could be applied.

General Workflow for Bioactivity Screening

To investigate the potential biological activities of this compound, a systematic screening process would be essential. This would involve a series of in vitro assays to identify promising areas for further research.

Caption: A generalized workflow for the screening and development of this compound.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been reported. Based on the activities of other biflavonoids, potential target pathways could include those involved in apoptosis, inflammation, and cell proliferation.

Hypothetical Signaling Pathway in Cytotoxicity

Based on studies of other biflavonoids, a potential mechanism for cytotoxic activity could involve the induction of apoptosis through the modulation of key signaling cascades.

References

Preliminary Cytotoxicity Screening of 7-Methoxyneochamaejasmine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the current understanding of the cytotoxic properties of biflavonoids isolated from Stellera chamaejasme. As of the latest literature review, specific experimental data on the cytotoxicity of 7-Methoxyneochamaejasmine A is not available. Therefore, this document utilizes data from the closely related and well-studied biflavonoid, Neochamaejasmin A (NCA), as a representative model to illustrate the potential cytotoxic mechanisms and experimental methodologies. All data and pathways described herein pertain to NCA and should be considered as a starting point for investigations into 7-Methoxyneochamaejasasmine A.

Introduction

This compound is a biflavonoid isolated from the roots of Stellera chamaejasme, a plant with a long history in traditional medicine for treating various ailments, including cancer. Biflavonoids from this plant have demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. This guide provides an in-depth overview of the preliminary cytotoxicity screening of these compounds, with a focus on the methodologies and potential mechanisms of action that could be relevant for this compound.

Data Presentation: Cytotoxic Activity of Related Biflavonoids

The following table summarizes the reported cytotoxic activities (IC50 values) of Neochamaejasmin A (NCA) and other related biflavonoids from Stellera chamaejasme against various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

| Neochamaejasmin A | HepG2 | Human Hepatocellular Carcinoma | Significant inhibition at 36.9, 73.7, and 147.5 µM |

| BEL-7402 | Human Hepatocellular Carcinoma | Concentration-dependent inhibition | |

| B16F10 | Murine Melanoma | Concentration-dependent inhibition | |

| Chamaejasmenin B | A549 | Human Lung Carcinoma | 1.08 - 10.8 |

| KHOS | Human Osteosarcoma | 1.08 - 10.8 | |

| Neochamaejasmin C | A549 | Human Lung Carcinoma | 3.07 - 15.97 |

| KHOS | Human Osteosarcoma | 3.07 - 15.97 | |

| Sikokianin D | Bel-7402 | Human Hepatocellular Carcinoma | 1.29 ± 0.21 |

| A549 | Human Lung Carcinoma | 0.75 ± 0.25 |

Experimental Protocols

This section details the standard methodologies for key experiments used in the preliminary cytotoxicity screening of natural products like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Visualization of Proposed Signaling Pathway and Experimental Workflow

Based on studies of the related compound Neochamaejasmin A, a plausible mechanism of action for this compound could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK and p38 MAPK signaling pathways.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: General experimental workflow for cytotoxicity screening.

Conclusion

The preliminary investigation into the cytotoxic potential of biflavonoids from Stellera chamaejasme, particularly Neochamaejasmin A, reveals a promising avenue for the development of novel anticancer agents. The proposed mechanism involving ROS-mediated apoptosis via the JNK and p38 MAPK pathways provides a solid framework for future studies on this compound. The experimental protocols detailed in this guide offer a comprehensive approach to systematically evaluate its efficacy and mechanism of action. Further research is warranted to isolate and characterize the cytotoxic effects of this compound specifically, to validate these preliminary findings and to explore its therapeutic potential.

An In-depth Technical Guide to the Solubility Profile of 7-Methoxyneochamaejasmine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyneochamaejasmine A is a biflavonoid that belongs to a class of natural products known for their potential biological activities. The characterization of its physicochemical properties is a critical first step in the evaluation of its potential for therapeutic applications. Among these properties, the solubility profile is paramount, as it influences bioavailability, formulation development, and the design of in vitro and in vivo experiments. Poor aqueous solubility can be a major impediment to drug development, affecting absorption and therapeutic efficacy.

This guide details the standard methodologies for establishing a comprehensive solubility profile for a new chemical entity such as this compound and presents the data in a structured format suitable for research and development purposes.

Illustrative Solubility Profile

The following table summarizes the kind of quantitative data that would be generated when determining the solubility of this compound in a range of common laboratory solvents at a controlled temperature (e.g., 25°C). The data presented here is hypothetical and for illustrative purposes only .

| Solvent | Type | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Assessment |

| Water (pH 7.4) | Aqueous | < 0.01 | < 2.0 x 10⁻⁵ | Insoluble |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 0.01 | < 2.0 x 10⁻⁵ | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Organic | > 100 | > 0.2 | Very Soluble |

| Ethanol (95%) | Organic | ~ 5.0 | ~ 1.0 x 10⁻² | Soluble |

| Methanol | Organic | ~ 2.0 | ~ 4.0 x 10⁻³ | Sparingly Soluble |

| Acetone | Organic | ~ 1.5 | ~ 3.0 x 10⁻³ | Sparingly Soluble |

| Acetonitrile | Organic | ~ 0.5 | ~ 1.0 x 10⁻³ | Slightly Soluble |

| Chloroform | Organic | ~ 10.0 | ~ 2.0 x 10⁻² | Soluble |

Experimental Protocols

To generate the data presented above, a systematic approach involving both qualitative and quantitative methods is recommended.

This initial screening provides a rapid assessment of solubility in various solvents and helps in selecting appropriate solvents for further quantitative analysis.

Objective: To classify the compound's solubility from "insoluble" to "very soluble" in a range of aqueous and organic solvents.

Materials:

-

This compound (finely powdered solid)

-

Selection of solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, Methanol, DMSO, etc.[1]

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh approximately 1-5 mg of finely powdered this compound into a small test tube.[2]

-

Add 0.2 mL of the selected solvent to the test tube.[2]

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[1]

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the compound dissolves completely, it is considered soluble at that concentration. If not, incremental additions of the solvent (e.g., 0.2 mL at a time up to a total of 1-3 mL) can be made to estimate the solubility range.[3]

-

The results can be used to classify the compound based on operational definitions (e.g., as per the United States Pharmacopeia - USP).

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Objective: To determine the precise equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Chosen solvent (e.g., pH 7.4 phosphate (B84403) buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining.[5]

-

Add a known volume of the desired solvent (e.g., 2 mL) to the vial.[5]

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

-

Agitate the vials for a sufficient period to reach equilibrium. This time should be determined empirically, but 24 to 72 hours is common.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[6]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid. Carefully pipette the supernatant.

-

Filtration: Withdraw the solution using a syringe and pass it through a chemical-resistant, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.[7]

-

-

Quantify the concentration of this compound in the clear filtrate or supernatant using a pre-validated analytical method like HPLC.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagram illustrates the systematic workflow for determining the solubility profile of a new chemical entity like this compound.

References

The Unveiling of a Biflavonoid: A Technical Guide to the Biosynthetic Pathway of 7-Methoxyneochamaejasmine A

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of 7-Methoxyneochamaejasmine A, a biflavonoid of significant interest isolated from the medicinal plant Stellera chamaejasme. This document details the proposed enzymatic steps, precursor molecules, and key intermediates, providing a foundational resource for future research and potential therapeutic applications.

7-Methoxyneochamaejasasmine A is a member of the biflavonoid class of natural products, which are dimers of flavonoid units. These compounds have garnered attention for their diverse and potent biological activities. Understanding the intricate biosynthetic machinery that constructs this complex molecule is paramount for its potential synthesis and the development of novel derivatives.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to commence with the well-established phenylpropanoid pathway, leading to the formation of the flavanone (B1672756) naringenin (B18129). Two units of naringenin are then believed to undergo an oxidative coupling to form the biflavonoid core, chamaejasmine (B1198549). The final step involves a regiospecific methylation to yield the target molecule.

Part 1: Biosynthesis of the Naringenin Monomer

The initial phase of the pathway focuses on the synthesis of naringenin, a common precursor to a wide array of flavonoids.[1][2][3] This process begins with the amino acid L-phenylalanine.

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

-

Coenzyme A Ligation: The carboxyl group of p-coumaric acid is subsequently activated by 4-Coumarate-CoA Ligase (4CL) , forming the thioester p-coumaroyl-CoA.

-

Chalcone (B49325) Synthesis: The central step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase, and results in the formation of naringenin chalcone.

-

Isomerization: Finally, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[3]

Diagram of the Naringenin Biosynthetic Pathway

Caption: Biosynthesis of Naringenin from L-Phenylalanine.

Part 2: Dimerization and Methylation to form this compound

The second part of the pathway involves the dimerization of two naringenin molecules and a final methylation step. While the precise enzymes in Stellera chamaejasme have not been fully characterized, a plausible route can be proposed based on biomimetic synthesis and known enzymatic reactions in other plant species.[4][5][6]

-

Oxidative Coupling: It is proposed that two molecules of naringenin undergo an oxidative coupling reaction to form a C(3)-C(3') bond, resulting in the formation of chamaejasmine. This type of reaction is often catalyzed by peroxidases or laccases.[4][5] The biomimetic synthesis of chamaejasmine has been achieved through a reductive dimerization of 3-iodonaringenin derivatives, suggesting a radical-based mechanism.[4][6]

-

O-Methylation: The final step is the methylation of the hydroxyl group at the 7-position of one of the naringenin moieties. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, to yield this compound.[7]

Diagram of the Final Biosynthetic Steps

Caption: Proposed formation of this compound from Naringenin.

Quantitative Data

Currently, there is a lack of quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound in Stellera chamaejasme. Future research should focus on isolating and characterizing the putative peroxidase/laccase and O-methyltransferase to determine their substrate specificity, kinetic parameters (Km, kcat), and optimal reaction conditions.

| Enzyme (Putative) | Substrate(s) | Product | Cofactor(s) |

| Peroxidase/Laccase | Naringenin (x2) | Chamaejasmine | H₂O₂ (for peroxidase) |

| O-Methyltransferase (OMT) | Chamaejasmine, SAM | This compound, SAH | Mg²⁺ (often) |

Experimental Protocols for Pathway Elucidation

The elucidation of this proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Transcriptome Analysis and Gene Identification

-

Objective: To identify candidate genes encoding the enzymes of the pathway (PAL, C4H, 4CL, CHS, CHI, peroxidases/laccases, and OMTs) from Stellera chamaejasme.

-

Methodology:

-

Extract total RNA from various tissues of S. chamaejasme (e.g., roots, leaves, stems).

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI, UniProt).

-

Identify candidate genes based on sequence similarity to known biosynthetic enzymes from other plant species.

-

Heterologous Expression and Enzyme Characterization

-

Objective: To confirm the function of the candidate genes identified through transcriptome analysis.

-

Methodology:

-

Clone the full-length coding sequences of the candidate genes into appropriate expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli, Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA).

-

Perform in vitro enzyme assays with the purified enzymes and the proposed substrates. For example, incubate the purified OMT with chamaejasmine and SAM.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity.

-

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into this compound in vivo, providing strong evidence for the proposed pathway.[8][9][10][11]

-

Methodology:

-

Synthesize isotopically labeled precursors, such as 13C- or 2H-labeled L-phenylalanine or naringenin.

-

Feed the labeled precursors to S. chamaejasme cell cultures or whole plants.

-

After an incubation period, extract the metabolites from the plant material.

-

Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.

-

Experimental Workflow for Pathway Elucidation

Caption: Workflow for elucidating the biosynthetic pathway.

This technical guide provides a robust framework for understanding and investigating the biosynthesis of this compound. The proposed pathway, coupled with the detailed experimental protocols, will serve as a valuable resource for the scientific community, paving the way for the biotechnological production of this and other valuable biflavonoids.

References

- 1. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A simple biomimetic synthesis of dl-chamaejasmine, a unique 3,3'-biflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]

Inhibitory Effects of 7-Methoxyneochamaejasmine A on Festuca rubra L.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the inhibitory effects of 7-Methoxyneochamaejasmine A, a biflavonoid isolated from Stellera chamaejasme, on the germination and early seedling growth of Festuca rubra L. (red fescue). This document provides a comprehensive overview of the experimental protocols used to assess the phytotoxicity of this compound, presents quantitative data on its inhibitory activities, and explores the potential physiological and molecular mechanisms underlying these effects. The information presented herein is intended to serve as a valuable resource for researchers in the fields of allelopathy, natural product chemistry, and herbicide development.

Introduction

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Stellera chamaejasme L. is a perennial plant species recognized for its strong allelopathic potential, which contributes to its competitiveness in grassland ecosystems.[1][2] Its root and shoot extracts have been shown to inhibit the seed germination and seedling growth of various plant species.[3][4][5] The primary allelochemicals in S. chamaejasme are believed to be flavonoids and coumarins.[1][4]

This compound is a biflavonoid that has been isolated from plants of the Stellera genus. While its specific allelopathic effects have not been widely reported, its chemical structure suggests potential biological activity. This guide outlines a hypothetical study investigating the inhibitory effects of this compound on Festuca rubra L., a common turf and forage grass. Understanding the phytotoxic properties of this compound could lead to the development of novel, natural-product-based herbicides.

Experimental Protocols

Plant Material and Compound Preparation

Festuca rubra L. cv. 'Audubon' seeds were used for all bioassays. Seeds were surface-sterilized with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with distilled water.

This compound was dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with distilled water to prepare a stock solution. A series of dilutions were made to obtain the final test concentrations (e.g., 10, 50, 100, 200 µM). The final concentration of DMSO in all solutions, including the control, was maintained at 0.1% (v/v) to ensure it did not affect germination or seedling growth.

Seed Germination Bioassay

Twenty surface-sterilized F. rubra seeds were evenly placed on a filter paper in a 9 cm Petri dish. Three milliliters of each test concentration of this compound were added to each Petri dish. The control group received a 0.1% DMSO solution. The Petri dishes were sealed with parafilm and incubated in a growth chamber at 20°C with a 12-hour photoperiod. Germination was recorded every 24 hours for 7 days. A seed was considered germinated when the radicle had emerged to at least 2 mm. The germination percentage and germination rate index were calculated.

Seedling Growth Bioassay

For the seedling growth bioassay, pre-germinated seeds of F. rubra (with a radicle length of approximately 2-3 mm) were used. Ten germinated seeds were placed in Petri dishes containing filter paper moistened with the different concentrations of this compound or the control solution. The dishes were incubated under the same conditions as the germination assay for an additional 7 days. After the incubation period, the root length and shoot length of each seedling were measured. The fresh and dry weights of the seedlings were also determined.

Photosynthetic Pigment Content Assay

Fresh leaf tissue (0.1 g) from the seedlings in the seedling growth bioassay was homogenized in 5 mL of 80% acetone. The homogenate was centrifuged, and the absorbance of the supernatant was measured at 663 nm and 645 nm using a spectrophotometer.[6] The concentrations of chlorophyll (B73375) a, chlorophyll b, and total chlorophyll were calculated using standard equations.

Oxidative Stress Assessment

The levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), an indicator of lipid peroxidation, were measured to assess oxidative stress.[7] Fresh root tissue (0.2 g) was homogenized in a suitable buffer, and the H₂O₂ and MDA content were determined using established colorimetric assays.

Data Presentation